Boc-Dap-OH

Catalog No.
S672384
CAS No.
73259-81-1
M.F
C8H16N2O4
M. Wt
204,2 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Dap-OH

CAS Number

73259-81-1

Product Name

Boc-Dap-OH

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204,2 g/mole

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

KRJLRVZLNABMAT-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O

Synonyms

Boc-Dap-OH;73259-81-1;Boc-L-2,3-diaminopropionicacid;(S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid;3-Amino-Boc-L-alanine;Boc-Dpr-OH;3-Amino-N-Boc-L-alanine;3-Amino-(tert-butoxycarbonyl)-L-alanine;(N-Boc-beta-amino)-Ala-OH;(S)-3-Amino-2-(tert-butoxycarbonylamino)propanoicacid;N-Boc-L-2,3-diaminopropanoicacid;MFCD00236843;SBB065814;Nalpha-Boc-2,3-diaminopropionicAcid;(S)-3-Amino-2-(tert-butoxycarbonylamino)propionicAcid;N-ALPHA-L-(BUTOXYCARBONYL)-2,3-DIAMINOPROPIONICACID;Nalpha-Boc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;(2S)-3-AMINO-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOICACID;PubChem13819;BOC-DAPA-OH;BOC-L-DAPA-OH;AC1MBSG4;AC1Q1MSN;BOC-L-DAP-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Solid-Phase Peptide Synthesis

Boc-Dap-OH is a popular choice for solid-phase peptide synthesis (SPPS), a technique used to create peptides and proteins in a controlled and efficient manner. The tert-butyl (Boc) group serves as a protecting group for the N-terminus (amino group) of the amino acid, allowing selective attachment of other amino acids during the synthesis process. This controlled addition of amino acids allows researchers to build complex peptide sequences with desired functionalities [].

Synthesis of Biologically Active Peptides

Boc-Dap-OH has been employed in the synthesis of various biologically active peptides with diverse applications. Here are some specific examples:

  • Gramicidin S Cyclic Analogs: These modified peptides exhibit both antibiotic and hemolytic activities, making them potentially valuable tools for studying bacterial cell membranes and developing new antimicrobial therapies [].
  • HCV Protease Inhibitor Modified Analogs: By incorporating Boc-Dap-OH, researchers have created modified analogs of existing Hepatitis C virus (HCV) protease inhibitors, potentially leading to improved drug candidates with enhanced efficacy or resistance profiles [].
  • Peptidic V1a Receptor Agonists: These peptides, synthesized using Boc-Dap-OH, can activate the V1a receptor, which is involved in various physiological processes. This research holds potential for developing drugs targeting the V1a receptor for treating various conditions [].

Other Applications

Beyond peptide synthesis, Boc-Dap-OH finds applications in other areas of scientific research:

  • Synthesis of Glucosamine Synthase Inhibitors: These molecules can potentially interfere with the production of glucosamine, a sugar molecule involved in various biological processes. Research using Boc-Dap-OH aims to develop glucosamine synthase inhibitors for treating conditions like diabetes and arthritis [].
  • Myosin Kinase Inhibitor Development: Boc-Dap-OH can be used to create molecules that inhibit myosin kinase, an enzyme crucial for muscle contraction. This research holds potential for developing drugs for treating muscle-related diseases [].
  • Preparation of Peptides with Metal Complexing Groups: Boc-Dap-OH can be used to create peptides capable of binding specific metals. These metal-binding peptides have potential applications in various fields, including biocatalysis, drug delivery, and imaging [].

Boc-Dap-OH, or (S)-3-amino-2-(tert-butoxycarbonylamino)propionic acid, is an amino acid derivative with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in various

Boc-Dap-OH itself does not have a specific mechanism of action as it is a building block for peptides. However, the peptides containing Boc-Dap-OH can have various mechanisms of action depending on their specific sequence and structure. These peptides can interact with receptors, enzymes, or other biomolecules to exert their biological effects [].

  • Boc-Dap-OH may be irritating to the skin, eyes, and respiratory system.
  • It is recommended to handle this compound with appropriate personal protective equipment like gloves, safety glasses, and a fume hood [].
  • Specific data on toxicity and flammability might not be readily available due to the compound's use in research settings. However, it is advisable to follow general laboratory safety guidelines when handling this material.

  • Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, yielding the free amine.
  • Coupling Reactions: It can form peptide bonds through coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide, often in the presence of additives like hydroxybenzotriazole.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make Boc-Dap-OH a versatile building block in peptide synthesis and other organic transformations.

Boc-Dap-OH plays a crucial role in biochemical processes, particularly in the synthesis of bioactive molecules. It is often used as an intermediate for creating peptide drug molecules, including inhibitors of glucosamine synthase and myosin kinase. Its derivatives have been explored for their potential in developing targeted therapies, such as antibody-drug conjugates that specifically target cancer cells .

The synthesis of Boc-Dap-OH typically involves:

  • Protection of Amino Group: The amino group of diaminopropionic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide.
  • Solvent Use: The reaction is generally carried out in solvents such as tetrahydrofuran at ambient temperature.
  • Industrial Production: On a larger scale, production methods include automated synthesizers and continuous flow reactors to optimize yield and purity .

Boc-Dap-OH has diverse applications across various fields:

  • Pharmaceutical Chemistry: Used in the synthesis of peptide drugs and bioactive molecules.
  • Solid-Phase Peptide Synthesis: Acts as a key building block for synthesizing cyclic peptide analogs with antibiotic properties .
  • Biochemical Research: Utilized in studies involving protein assembly and directed peptide assembly at lipid-water interfaces .

Interaction studies involving Boc-Dap-OH focus on its role as a linker in antibody-drug conjugates. Once conjugated to a cytotoxic drug, it facilitates targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing side effects. The linker’s stability and cleavability are crucial for effective drug release upon binding to the target antigen on cancer cells.

Several compounds share structural similarities with Boc-Dap-OH:

Compound NameDescriptionUnique Features
Boc-Dap(Z)-OHSimilar to Boc-Dap-OH but contains a Z protecting groupDual protection allows selective deprotection
Fmoc-Dap(Z)-OHUses fluorenylmethyloxycarbonyl instead of BocDifferent protection strategy for amino groups
Cbz-Dap(Z)-OHUtilizes benzyloxycarbonyl for amino protectionDistinct protective group affecting reactivity
DL-2,3-Diaminopropionic acid monohydrochlorideA simpler derivative lacking protective groupsBasic structure without additional protective groups

Boc-Dap-OH is unique due to its combination of Boc and Z protecting groups, which allows for more complex synthetic pathways and selective functionalization compared to its analogs .

XLogP3

-2.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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